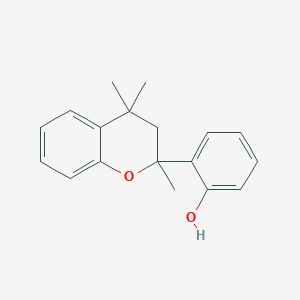![molecular formula C8H10N2O3 B125737 N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide CAS No. 143034-79-1](/img/structure/B125737.png)
N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide, commonly known as MOA-728, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MOA-728 has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
MOA-728 exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Efectos Bioquímicos Y Fisiológicos
MOA-728 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases such as cancer, arthritis, and neurodegenerative disorders. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOA-728 has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for use in experiments. Additionally, it exhibits potent biological effects at relatively low concentrations, making it a cost-effective option for researchers. However, MOA-728 also has some limitations, such as its potential toxicity at high concentrations, which should be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for research on MOA-728. One area of interest is its potential use as a therapeutic agent for various diseases such as cancer, arthritis, and neurodegenerative disorders. Additionally, further investigation into its mechanism of action and potential side effects is needed to fully understand its therapeutic potential. Finally, the development of new synthetic analogs of MOA-728 may provide even more potent and selective compounds for use in scientific research.
Métodos De Síntesis
The synthesis of MOA-728 involves the reaction of 3-methyl-5-aminooxazole with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
MOA-728 has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
143034-79-1 |
|---|---|
Nombre del producto |
N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide |
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
N-[2-(3-methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-8(13-10-5)7(12)4-9-6(2)11/h3H,4H2,1-2H3,(H,9,11) |
Clave InChI |
KGUJIGCCQJMQRG-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C(=O)CNC(=O)C |
SMILES canónico |
CC1=NOC(=C1)C(=O)CNC(=O)C |
Sinónimos |
Acetamide, N-[2-(3-methyl-5-isoxazolyl)-2-oxoethyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



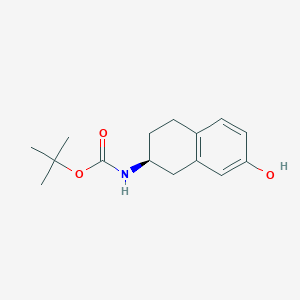
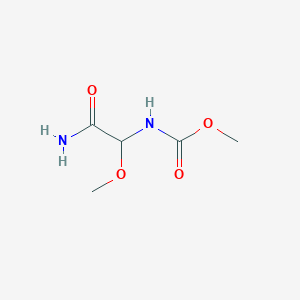
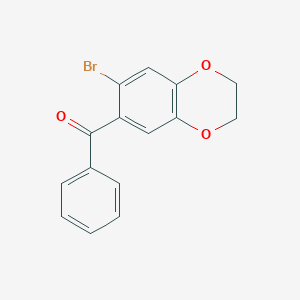
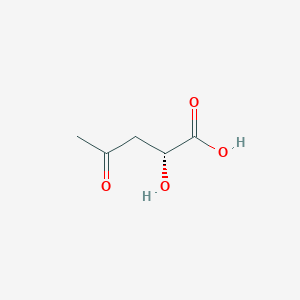
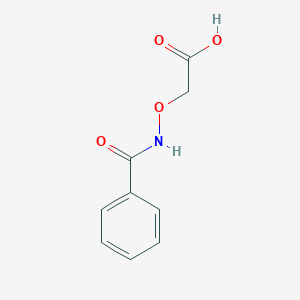
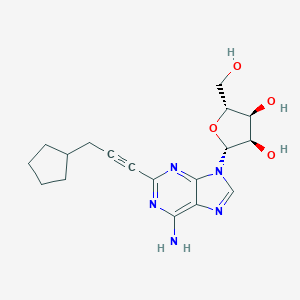
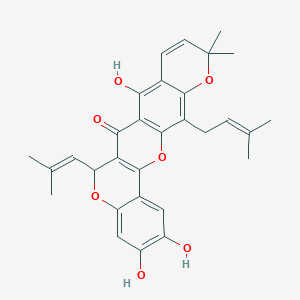
![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)
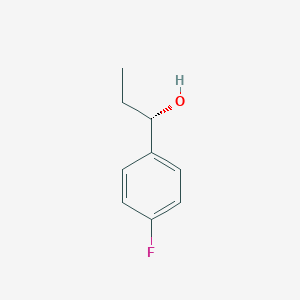
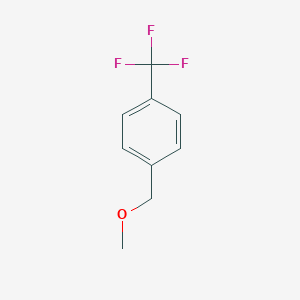
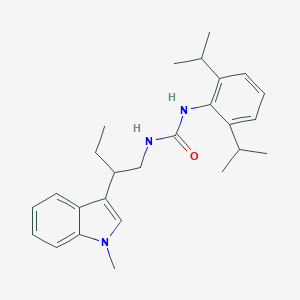
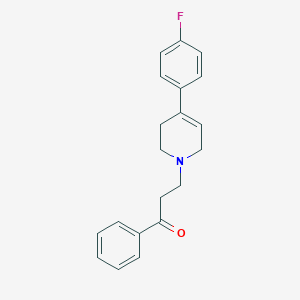
![(2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide](/img/structure/B125699.png)
